molecular formula C5H3Cl2NO2S B3047233 Methyl 2,5-dichlorothiazole-4-carboxylate CAS No. 135925-32-5

Methyl 2,5-dichlorothiazole-4-carboxylate

Cat. No. B3047233
CAS RN: 135925-32-5
M. Wt: 212.05 g/mol
InChI Key: ABZRUAHUKQAEIA-UHFFFAOYSA-N
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Description

Methyl 2,5-dichlorothiazole-4-carboxylate is a research chemical . It has the molecular formula C5H3Cl2NO2S and a molecular weight of 212.05 g/mol . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of Methyl 2,5-dichlorothiazole-4-carboxylate consists of a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Two of the carbon atoms are substituted with chlorine atoms, and the fourth carbon atom is part of a carboxylate group that is esterified with a methyl group .


Physical And Chemical Properties Analysis

Methyl 2,5-dichlorothiazole-4-carboxylate has a molecular weight of 212.05 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Safety and Hazards

Methyl 2,5-dichlorothiazole-4-carboxylate has several hazard statements associated with it, including H319 (causes serious eye irritation), H315 (causes skin irritation), H335 (may cause respiratory irritation), and H302 (harmful if swallowed) . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

properties

IUPAC Name

methyl 2,5-dichloro-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZRUAHUKQAEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601681
Record name Methyl 2,5-dichloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dichlorothiazole-4-carboxylate

CAS RN

135925-32-5
Record name Methyl 2,5-dichloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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